2-Acetylphenyl cyanate
CAS No.: 1128-22-9
Cat. No.: VC20976084
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1128-22-9 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | (2-acetylphenyl) cyanate |
| Standard InChI | InChI=1S/C9H7NO2/c1-7(11)8-4-2-3-5-9(8)12-6-10/h2-5H,1H3 |
| Standard InChI Key | MSWSOVMHQQAFJG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC=C1OC#N |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC#N |
Introduction
Physical and Chemical Properties
Fundamental Characteristics
2-Acetylphenyl cyanate (molecular formula C9H7NO2) has a molecular weight of 161.16 g/mol. Its IUPAC name is (2-acetylphenyl) cyanate. The compound's structure includes a phenyl ring with an acetyl group (-COCH3) positioned at the ortho position and a cyanate (-OCN) functional group attached to the ring. This arrangement creates a unique electronic environment that influences its chemical behavior.
The physical and chemical properties of 2-Acetylphenyl cyanate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | (2-acetylphenyl) cyanate |
| CAS Number | 1128-22-9 |
| Appearance | Crystalline solid (typical for similar compounds) |
| Polar Surface Area (PSA) | 50.09 Ų |
| Functional Groups | Acetyl (-COCH3), Cyanate (-OCN) |
Structural Characteristics
The structure of 2-Acetylphenyl cyanate is notable for the proximity of its two functional groups. The ortho positioning of the acetyl group relative to the cyanate creates potential for intramolecular interactions that can influence reactivity patterns. The cyanate group (-OCN) is linear in structure, with the oxygen atom directly bonded to the aromatic ring. This arrangement contributes to the compound's distinctive chemical behavior, particularly in rearrangement reactions.
The polarity of the molecule, reflected in its polar surface area of 50.09 Ų, suggests moderate solubility in polar solvents. This property is important for understanding its behavior in various reaction media and for developing effective synthetic protocols involving this compound.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-Acetylphenyl cyanate typically follows established methodologies for aryl cyanate preparation. Based on analogous compounds and general synthetic principles for cyanate esters, several routes can be proposed:
From 2-Acetylphenol
The most direct and common approach involves the reaction of 2-acetylphenol with cyanogen bromide in the presence of a base. This follows similar patterns to other aryl cyanate syntheses, where the phenolic oxygen serves as the nucleophile to attack the cyanogen bromide.
The reaction can be represented as:
2-Acetylphenol + BrCN + Base → 2-Acetylphenyl cyanate + Base·HBr
Alternative Approaches
Drawing parallels from the chemistry described in the allyl cyanate/isocyanate rearrangement research, carbamates derived from 2-acetylphenol could potentially be dehydrated to form the corresponding cyanate. This typically involves treating the carbamate with dehydrating agents like trifluoroacetic anhydride (TFAA) in the presence of a base.
Reaction Conditions
The synthesis of 2-Acetylphenyl cyanate requires carefully controlled conditions due to the reactive nature of both the starting materials and the product. Based on similar compounds, the following conditions are typically employed:
| Parameter | Typical Conditions |
|---|---|
| Temperature | 0-5°C (initial reaction) |
| Solvent | Anhydrous THF or CH2Cl2 |
| Base | Triethylamine or sodium hydroxide |
| Reaction Time | 3-6 hours |
| Purification | Column chromatography or recrystallization |
| Yield | 70-85% (estimated based on similar compounds) |
| The reaction is typically conducted under anhydrous conditions with careful temperature control to minimize side reactions and decomposition of the cyanate product. |
Chemical Reactivity
Rearrangement Reactions
One of the most significant reactions of cyanates, including 2-Acetylphenyl cyanate, is the -sigmatropic rearrangement to form isocyanates. This transformation is particularly relevant in the context of allyl cyanates, as documented in the literature, but can occur in various systems containing the cyanate functionality.
In the case of 2-Acetylphenyl cyanate, the rearrangement would lead to the formation of the corresponding isocyanate derivative. This process involves the migration of the -OCN group to form -NCO, resulting in a change in reactivity profile.
The rearrangement can be represented as:
Ar-OCN → Ar-NCO
Where Ar represents the 2-acetylphenyl moiety.
Nucleophilic Reactions
The cyanate group in 2-Acetylphenyl cyanate can react with various nucleophiles, including alcohols, amines, and thiols. These reactions can lead to the formation of carbamates, ureas, and thiocarbamates, respectively. The acetyl group can also participate in nucleophilic reactions, adding another dimension to the compound's reactivity profile.
The reactivity pattern can be summarized as follows:
| Nucleophile | Product Type | Reaction Conditions |
|---|---|---|
| Alcohols (ROH) | Carbamates (R-O-CO-NH-Ar) | Room temperature to 50°C, with/without catalyst |
| Amines (RNH2) | Ureas (R-NH-CO-NH-Ar) | Room temperature, no catalyst required |
| Thiols (RSH) | Thiocarbamates (R-S-CO-NH-Ar) | Room temperature to 40°C, basic conditions |
| Water (H2O) | Carbamic acids (unstable) | Room temperature, hydrolysis product |
Polymerization and Cross-linking
Cyanate esters, including aromatic derivatives like 2-Acetylphenyl cyanate, can undergo thermal polymerization to form polycyanurates. This process involves the cyclotrimerization of the cyanate groups to form triazine rings, resulting in a highly cross-linked network.
The polymerization reaction can be represented as:
3 Ar-OCN → (Ar-O)3C3N3
This reaction is particularly important in the context of high-performance thermoset materials and coatings.
Spectroscopic Characterization
Infrared Spectroscopy
The infrared spectrum of 2-Acetylphenyl cyanate would exhibit characteristic absorption bands associated with its functional groups. Based on related compounds and general spectroscopic principles, the following key bands would be expected:
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity/Characteristics |
|---|---|---|
| Cyanate (-OCN) | 2250-2270 | Strong, sharp band |
| Carbonyl (C=O) | 1680-1700 | Strong, characteristic of aromatic ketones |
| Aromatic C=C | 1450-1600 | Multiple bands, medium intensity |
| C-O (cyanate) | 1200-1250 | Medium intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectroscopic data would provide valuable structural confirmation for 2-Acetylphenyl cyanate. Drawing from related compounds described in the literature, the expected signals would include:
¹H-NMR (in CDCl₃)
-
Acetyl CH₃: δ 2.5-2.7 ppm (singlet, 3H)
-
Aromatic protons: δ 7.1-8.0 ppm (multiplet pattern characteristic of ortho-substituted benzene, 4H)
¹³C-NMR (in CDCl₃)
-
Acetyl CH₃: δ 25-30 ppm
-
Carbonyl carbon: δ 195-200 ppm
-
Cyanate carbon: δ 110-115 ppm
-
Aromatic carbons: δ 120-150 ppm (6 distinct signals)
These spectroscopic features would serve as important identifiers for confirming the structure and purity of synthesized 2-Acetylphenyl cyanate.
Applications in Organic Synthesis
As a Synthetic Intermediate
2-Acetylphenyl cyanate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, with both acetyl and cyanate groups, provides multiple reactive sites for further transformations.
The compound can be utilized in the synthesis of:
-
Heterocyclic compounds via cyclization reactions
-
Functionalized benzoxazoles and benzimidazoles
-
Substituted carbamates and ureas
-
Specialized pharmaceutical intermediates
In Rearrangement Chemistry
Comparison with Related Compounds
To better understand the properties and reactivity of 2-Acetylphenyl cyanate, it is useful to compare it with structurally related compounds:
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